2-Benzyloxy-3-bromopyridine
Overview
Description
The compound 2-Benzyloxy-3-bromopyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 2-Benzyloxy-3-bromopyridine, they do provide insights into the chemistry of related bromopyridine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 2-Benzyloxy-3-bromopyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest in the field of organic chemistry. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 2-Benzyloxy-3-bromopyridine as well . Additionally, the hydrothermal synthesis of a 2-bromo-1,4-benzenedicarboxylate copper(II) complex suggests that brominated pyridine compounds can be incorporated into larger coordination complexes, potentially offering a pathway for the synthesis of 2-Benzyloxy-3-bromopyridine complexes .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be complex and is often studied using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, antipyrine derivatives with bromo substituents have been characterized to reveal the importance of hydrogen bonding and π-interactions in their solid-state structures . Similarly, the crystal structure of a 2-amino-5-bromopyridinium salt has been analyzed, showing significant hydrogen bonding and π-π interactions . These studies suggest that 2-Benzyloxy-3-bromopyridine may also exhibit interesting structural features due to the presence of the bromo substituent and the benzyloxy group.
Chemical Reactions Analysis
Bromopyridine derivatives participate in various chemical reactions. The bromination of benzylidene 2-pyridylhydrazone leads to the formation of a triazolo[4,3-a]pyridine derivative, indicating that bromopyridines can undergo cyclization reactions . The reaction of O-benzylidene sugars with N-bromosuccinimide to synthesize 2'-deoxyuridine derivatives demonstrates the utility of bromine as a reactive substituent in the modification of nucleosides . These examples provide insights into the types of chemical reactions that 2-Benzyloxy-3-bromopyridine might undergo, such as bromination and nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from spectroscopic and computational studies. DFT calculations and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are essential for understanding the reactivity and stability of these compounds . The synthesis and characterization of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, further illustrate the potential pharmaceutical applications of bromopyridine derivatives .
Scientific Research Applications
Alpha-Pyridylation of Chiral Amines
- Application : Alpha-pyridylation technique for chiral amines using urea coupling, lithiation, and rearrangement.
- Significance : Generation of quaternary stereogenic centers with high enantioselectivity.
- Details : Involves palladium-catalyzed coupling with bromopyridines, leading to stereospecific and regiospecific transfer of the pyridyl group (Clayden & Hennecke, 2008).
Synthesis of 2-Substituted Piperazines
- Application : Synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives.
- Details : Achieved by direct alkylation with corresponding halides and diastereoselective substitution (Micouin et al., 1994).
Grignard Reaction for Pyridine Derivatives
- Application : Synthesis of various pyridine derivatives via Grignard reaction.
- Details : Reaction of bromopyridines with magnesium and other reagents, forming compounds like phenylmethyl-(2-pyridyl)-carbinol (Proost & Wibaut, 1940).
Benzylation of Alcohols
- Application : Conversion of alcohols to benzyl ethers using a stable, neutral organic salt.
- Details : The process involves warming and yields a wide range of alcohols (Poon & Dudley, 2006).
Synthesis of N-Aryl Uracils and Hypoxanthines
- Application : Synthesis of 3-(2-pyridinyl)uracil and 1-(2-pyridinyl)hypoxanthines.
- Details : Reaction of 1-benzyluracils with iodobenzene and bromopyridine in specific conditions (Maruyama et al., 1999).
Synthesis of Water-Soluble Phthalocyanines
- Application : Synthesis of new phthalocyanines containing pyridinium hydrochloride fragments.
- Details : Reaction of substituted phthalocyanines with bromopyridine, leading to water-soluble salts with distinct spectroscopic properties (Tolbin & Tomilova, 2007).
Structural Studies of Benzyloxy-Nitropyridine
- Application : Experimental and theoretical investigation of the structure of 3-benzyloxy-2-nitropyridine.
- Details : X-ray crystallography and computational methods reveal detailed structural insights (Sun et al., 2012).
Synthesis of Arylboronic Acids
- Application : Efficient preparation of 3-pyridylboronic acid from bromopyridines.
- Details : This protocol involves lithium-halogen exchange and has implications in arylboronic acid synthesis (Li et al., 2002).
Safety And Hazards
The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-bromo-2-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPHGSYVPJXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563270 | |
Record name | 2-(Benzyloxy)-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-bromopyridine | |
CAS RN |
52200-49-4 | |
Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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